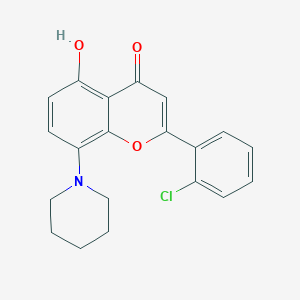
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a piperidinyl group attached to a chromenone core. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chalcone intermediate, followed by cyclization and functional group modifications to introduce the piperidinyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of phase-transfer catalysts can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields a secondary alcohol .
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one: shares structural similarities with other chromenone derivatives, such as flavonoids and coumarins.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
920006-47-9 |
|---|---|
Fórmula molecular |
C20H18ClNO3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one |
InChI |
InChI=1S/C20H18ClNO3/c21-14-7-3-2-6-13(14)18-12-17(24)19-16(23)9-8-15(20(19)25-18)22-10-4-1-5-11-22/h2-3,6-9,12,23H,1,4-5,10-11H2 |
Clave InChI |
AXLYQAAAYKYUEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C3C(=C(C=C2)O)C(=O)C=C(O3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
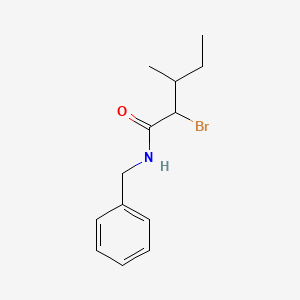
![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)


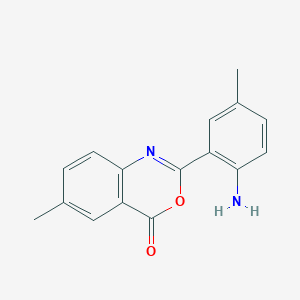
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
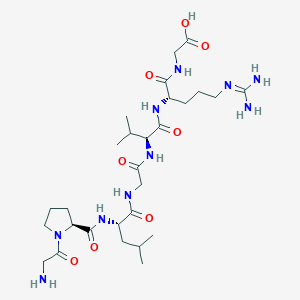
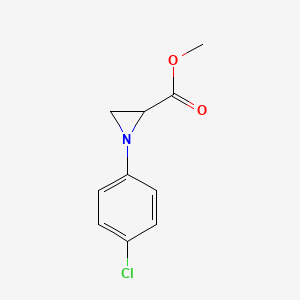
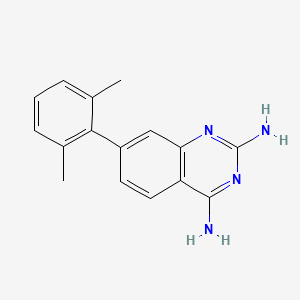
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)

